Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound classified under the dihydropyridine family, known for its significant pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating cardiovascular diseases and its role as a calcium channel blocker. The chemical structure of this compound is characterized by the presence of a methoxycarbonyl group and an amino group, which contribute to its biological activity.
The compound is synthesized through various methods, including the Hantzsch synthesis, which involves the condensation of aldehydes with β-keto esters and ammonia or amines. Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can be sourced from chemical suppliers and is also documented in several patents and scientific literature .
This compound falls under the category of 1,4-dihydropyridines, which are known for their diverse biological activities. The specific classification is based on its structural features, including the ethyl ester and methoxycarbonyl substituents.
The synthesis of Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can be achieved through several methods:
The Hantzsch synthesis is particularly notable for its efficiency in producing substituted dihydropyridines. The reaction conditions usually require careful control of temperature and stoichiometry to optimize yield and purity.
The molecular formula of Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is with a molecular weight of 330.38 g/mol. The structure features:
The compound's chemical identifiers include:
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions typical of dihydropyridines:
These reactions are essential for modifying the compound's structure for enhanced biological activity or altered pharmacokinetics.
The mechanism of action for Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate primarily involves:
Studies have shown that dihydropyridines exhibit significant antihypertensive effects in clinical settings .
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
The compound exhibits a well-defined molecular architecture with the formula C₁₈H₂₂N₂O₄ and a molecular weight of 330.38 g/mol [2] [9]. It belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially reduced pyridine ring that adopts a boat conformation due to non-planar distortions at C4 and N1. This conformation is stabilized by intramolecular hydrogen bonding between the N1-H group and the ester carbonyl at C3 [6]. The 3-aminophenyl substituent at C4 adopts an equatorial orientation, minimizing steric strain. The two methyl groups at C2 and C6 enhance steric and electronic symmetry, while the ethyl and methyl ester moieties at C3 and C5 introduce asymmetry in the substitution pattern [2] [8].
Table 1: Fundamental Molecular Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₂O₄ |
Molecular Weight | 330.38 g/mol |
Stereochemistry | Boat conformation (1,4-DHP core) |
Hydrogen Bonding | N1-H⋯O=C (C3 ester) |
The systematic IUPAC name is 5-O-ethyl 3-O-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reflecting the regiospecific ester assignments (ethyl at C5, methyl at C3) and the 3-aminophenyl substituent [2]. Canonical representations provide unambiguous machine-readable descriptions:
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N)C(=O)OC)C)C
[2] [8] MHIDUZTVAKDYMR-UHFFFAOYSA-N
(indicates standard non-chiral configuration) [2]The SMILES string encodes atomic connectivity: the 1,4-DHP ring (N1-C2-C3-C4-C5-C6), methyl groups at C2/C6, ester groups (CCOC(=O) at C5 and COC(=O) at C3), and the 3-aminophenyl at C4. X-ray crystallography reveals a triclinic crystal system with space group P‾1 (no. 2). The unit cell parameters are:
Hydrogen bonding dominates the supramolecular architecture: the N1-H group (donor) interacts with the C3 carbonyl oxygen (acceptor) of an adjacent molecule (N1-H⋯O=C, 2.12 Å), forming infinite chains. The amino group (-NH₂) on the phenyl ring participates in weaker intermolecular interactions (N-H⋯O, 2.35 Å). The dihedral angle between the 1,4-DHP ring and the 3-aminophenyl group is 87.5°, indicating near-perpendicularity [6].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P‾1 |
Unit Cell Dimensions | a=8.512 Å, b=10.213 Å, c=12.987 Å |
α=89.12°, β=81.45°, γ=72.30° | |
Hydrogen Bonding | N1-H⋯O=C (2.12 Å) |
Dihedral Angle (DHP/Ph) | 87.5° |
Nuclear Magnetic Resonance (NMR) (predicted):
Infrared (IR) Spectroscopy:Absorptions at ν≈3320 cm⁻¹ (N-H stretch), ν≈3190 cm⁻¹ (-NH₂ asym/sym), ν≈1700 cm⁻¹ (ester C=O), ν≈1655 cm⁻¹ (C=C), and ν≈1600 cm⁻¹ (aromatic C-C) confirm functional groups and conjugation [6].
UV-Vis Spectroscopy:A λₘₐₓ at 374 nm (in ethanol) arises from π→π* transitions of the conjugated 1,4-DHP core and the aniline moiety [6].
Mass Spectrometry:The ESI-MS exhibits a [M+H]⁺ peak at m/z 331.4, with fragmentation ions at m/z 288 (loss of -C₂H₅) and m/z 260 (loss of -COOC₂H₅) [9].
Table 3: Key Spectroscopic Descriptors
Technique | Key Features |
---|---|
¹H NMR | N1-H (δ 8.05), -NH₂ (δ 5.2), OCH₂CH₃ (δ 4.10, 1.25) |
IR | 3320 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O) |
UV-Vis | λₘₐₓ = 374 nm (EtOH) |
Mass Spec | [M+H]⁺ = 331.4, Fragments: 288, 260 |
Table 4: Compound Nomenclature
Identifier Type | Name |
---|---|
IUPAC Name | 5-O-ethyl 3-O-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Common Synonyms | 3-Ethyl 5-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
AGN-PC-00OOBQ, SureCN8288455, AK-84062 | |
CAS Registry | 138135-48-5 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0